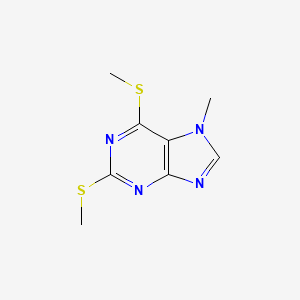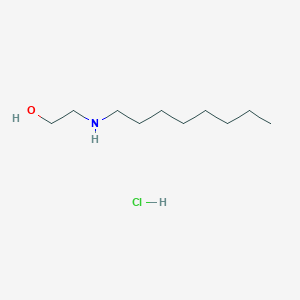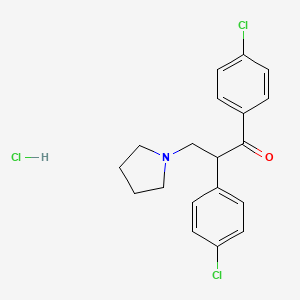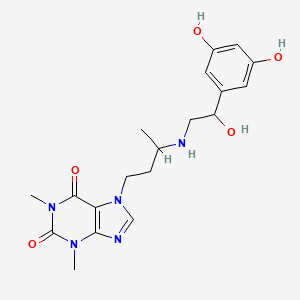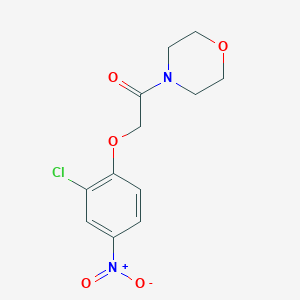
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro-nitrophenoxy group attached to a morpholin-4-ylethanone moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone typically involves the reaction of 2-chloro-4-nitrophenol with morpholine in the presence of a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 2-(2-Amino-4-nitrophenoxy)-1-morpholin-4-ylethanone.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
科学的研究の応用
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral agent, particularly against enteroviruses.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit viral RNA replication by targeting host factors involved in the replication process . This inhibition leads to a reduction in viral protein expression and overall viral load.
類似化合物との比較
Similar Compounds
2-(2-Chloro-4-nitrophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of morpholin-4-ylethanone.
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride: Contains a piperidine ring instead of morpholine.
Uniqueness
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone is unique due to the presence of the morpholin-4-ylethanone moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
特性
CAS番号 |
50508-27-5 |
|---|---|
分子式 |
C12H13ClN2O5 |
分子量 |
300.69 g/mol |
IUPAC名 |
2-(2-chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H13ClN2O5/c13-10-7-9(15(17)18)1-2-11(10)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |
InChIキー |
SALGOSCXLWSFRR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


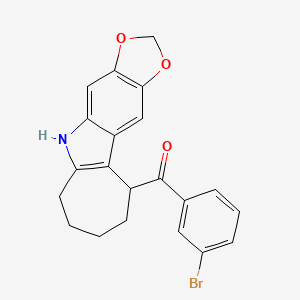
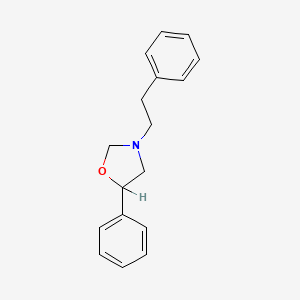
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
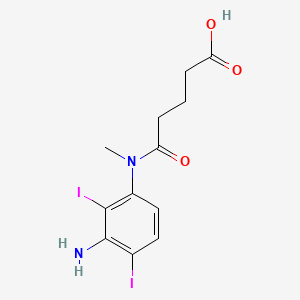
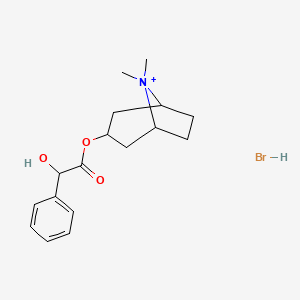
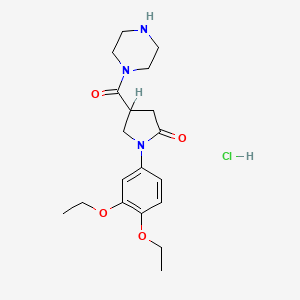
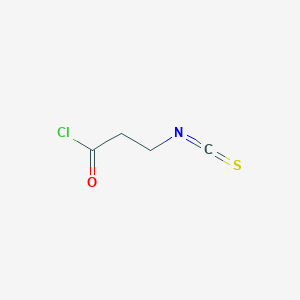
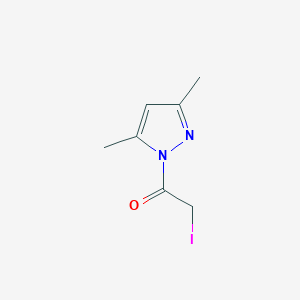
silane](/img/structure/B14672746.png)
